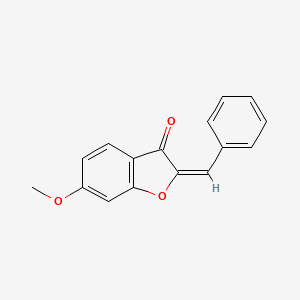

6-Methoxy-2-benzylidenecoumaran-3-one

Description

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(2E)-2-benzylidene-6-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9+ |

InChI Key |

LKWWJGGLULNRBP-OQLLNIDSSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CC=C3)/O2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Benzylidene-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-2-Benzylidene-6-methoxybenzofuran-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Benzylidene-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Benzyl-substituted benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-Benzylidene-6-methoxybenzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylidene group can participate in interactions with biological macromolecules, while the methoxy group can influence the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Scopoletin (7-Hydroxy-6-methoxycoumarin)

Scopoletin, a naturally occurring coumarin, shares the 6-methoxy substituent with the target compound but differs in core structure (coumarin vs. coumaranone) and additional functional groups. Key distinctions include:

Functional Implications :

- The benzylidene group in the target compound may enhance π-conjugation, improving photostability or enabling applications in optoelectronics.

- Scopoletin’s hydroxyl group facilitates hydrogen bonding, influencing its antioxidant and enzyme-inhibitory activities .

Comparison with 6-Chloro-7-cyano-benzodithiazine Derivatives

The benzodithiazine compound in features a benzylidene-hydrazino side chain and sulfone groups, diverging significantly in core structure. However, shared features like the benzylidene moiety highlight broader trends:

Key Insight : Benzylidene derivatives across heterocyclic systems often exhibit tunable electronic properties, but core structure dictates stability and biological targeting.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Methoxy-2-benzylidenecoumaran-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 6-methoxycoumaran-3-one with benzaldehyde derivatives. Alkylation and oxidation steps are critical:

- Oxidation : Use KMnO₄ in acidic conditions to introduce ketone groups .

- Methoxy group introduction : Employ methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield .

Q. How can the solubility and partitioning behavior of this compound inform experimental design?

- Methodological Answer :

- Solubility : The compound’s logP (1.507) suggests moderate lipophilicity, favoring dissolution in organic solvents (e.g., DMSO, ethanol) over water .

- Partitioning : Use logP to design extraction protocols (e.g., liquid-liquid separation with ethyl acetate/water) .

- Table 1 : Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| logP | 1.507 | NIST Webbook |

| Water Solubility (logS) | -6.10 | Crippen Method |

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to verify methoxy (-OCH₃) and benzylidene protons. Compare chemical shifts with Scopoletin derivatives (δ 3.8–4.0 ppm for -OCH₃) .

- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-H bending .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:

- Space group determination : Analyze systematic absences to assign correct symmetry .

- Twinning analysis : Apply SHELXD to detect pseudosymmetry in cases of poor data quality .

- Example : For methoxy-substituted coumarins, torsion angles between the benzylidene and coumaranone rings clarify stereoelectronic effects .

Q. What mechanistic insights explain contradictory yields in benzylidene condensation reactions?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. reflux) to favor either intermediate enolates or conjugated products .

- Catalyst role : Acidic (H₂SO₄) vs. basic (NaOH) conditions alter protonation states, affecting reaction pathways .

- Side reactions : Monitor byproducts (e.g., diastereomers) via LC-MS and adjust stoichiometry to suppress them .

Q. How can computational modeling predict reactivity in functionalization reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) for sites prone to electrophilic attack (e.g., C-5 position) .

- Reactivity table :

| Position | Electrophilic Susceptibility | Rationale |

|---|---|---|

| C-5 | High | Electron-rich due to methoxy conjugation |

| C-3 | Moderate | Adjacent carbonyl deactivation |

Q. What strategies mitigate batch-to-batch variability in crystallization?

- Methodological Answer :

- Seeding : Introduce microcrystals from prior batches to control nucleation .

- Solvent screening : Test mixed solvents (e.g., acetone/hexane) to optimize polarity for crystal growth .

- Temperature gradients : Slow cooling (0.5°C/hr) reduces defects in lattice formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Standardization : Use identical assay conditions (e.g., cell lines, incubation time) .

- Control normalization : Include internal standards (e.g., Scopoletin) to calibrate activity measurements .

- Meta-analysis : Apply statistical tools (ANOVA, t-tests) to identify outliers due to solvent effects or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.